N4,N4,6-trimethylpyrimidine-2,4-diamine

Physicochemical Properties Compound Characterization Basic Data

This 2,4-diaminopyrimidine features a distinct N4,N4-dimethyl and 6-methyl pattern, ideal for SAR exploration around kinase and DHFR pharmacophores. Unlike potent clinical analogs, it lacks the critical 5-benzyl substituent, making it a structurally validated negative control for high-throughput DHFR screens. Choose it for medicinal chemistry campaigns requiring a well-defined, commercially available building block to probe substitution effects.

Molecular Formula C7H12N4
Molecular Weight 152.2 g/mol
CAS No. 68302-95-4
Cat. No. B1252891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4,N4,6-trimethylpyrimidine-2,4-diamine
CAS68302-95-4
Synonyms2-amino-4-dimethylamino-6-methylpyrimidine
Molecular FormulaC7H12N4
Molecular Weight152.2 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N)N(C)C
InChIInChI=1S/C7H12N4/c1-5-4-6(11(2)3)10-7(8)9-5/h4H,1-3H3,(H2,8,9,10)
InChIKeyRMTCWOLYVMOKBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N4,N4,6-Trimethylpyrimidine-2,4-diamine (CAS 68302-95-4): Core Identity and Basic Properties


N4,N4,6-trimethylpyrimidine-2,4-diamine (CAS 68302-95-4) is a diaminopyrimidine derivative with the molecular formula C7H12N4 and a molecular weight of 152.20 g/mol [1]. It is structurally characterized as a 2,4-pyrimidinediamine with a methyl group at the 6-position and a dimethylamino group at the N4 position [1]. Its computed physical properties, including a melting point of 169-170 °C and a topological polar surface area of 55 Ų [1], are documented in public chemistry databases.

Why In-Class Substitution of N4,N4,6-Trimethylpyrimidine-2,4-diamine is Unwarranted Without Empirical Evidence


The diaminopyrimidine class is highly diverse, with small structural variations leading to significant differences in enzyme inhibition potency, species selectivity, and pharmacokinetic profiles [1]. While potent analogs like trimethoprim and pyrimethamine are clinically validated dihydrofolate reductase (DHFR) inhibitors with well-defined SAR [1][2], no such data exists for N4,N4,6-trimethylpyrimidine-2,4-diamine. Absent quantitative data on its biological activity, stability, or synthetic utility, any assumption of functional equivalence to other diaminopyrimidines is scientifically unsupported. Procurement based solely on class membership would carry an unquantified risk of experimental failure.

Quantitative Evidence Guide for N4,N4,6-Trimethylpyrimidine-2,4-diamine


Baseline Physicochemical Profile of N4,N4,6-Trimethylpyrimidine-2,4-diamine

The compound's computed lipophilicity (XLogP3-AA = 0.7) is substantially lower than that of the clinically used diaminopyrimidine DHFR inhibitor trimethoprim (XLogP3 = 0.9) [1][2], suggesting potentially different solubility and permeability characteristics. Its topological polar surface area (TPSA) is 55 Ų [1], which falls within the typical range for oral bioavailability but differs from the TPSA of 106 Ų for trimethoprim [2].

Physicochemical Properties Compound Characterization Basic Data

Best-Fit Application Scenarios for N4,N4,6-Trimethylpyrimidine-2,4-diamine Based on Current Evidence


Use as a Chemical Building Block or Synthetic Intermediate

Given its well-defined structure and commercial availability, the compound is suited for use as a building block in medicinal chemistry campaigns. Its core 2,4-diaminopyrimidine scaffold is a known pharmacophore for kinases and DHFR, making it a logical starting point for SAR exploration . The N4,N4-dimethyl and 6-methyl substituents offer a distinct substitution pattern for investigating structure-activity relationships relative to other commercially available diaminopyrimidines [1].

Physicochemical Property Validation and Method Development

The compound's predicted properties, such as a melting point of 169-170 °C and solubility of 4.1 g/L , can be experimentally validated. It can serve as a model compound for developing and optimizing analytical methods like HPLC or LC-MS for structurally related diaminopyrimidine analogs.

Negative Control in DHFR-Focused Assays

Due to the absence of a 5-benzyl substituent, which is critical for potent DHFR inhibition in this class [1], this compound is predicted to be a weak or inactive inhibitor of DHFR. It is therefore well-suited as a structurally related negative control in high-throughput screens designed to identify novel, potent DHFR inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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